molecular formula C11H11IN2O2 B1439061 Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate CAS No. 1092351-68-2

Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

Cat. No.: B1439061
CAS No.: 1092351-68-2
M. Wt: 330.12 g/mol
InChI Key: JEJSWZWBJRYGSA-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an ethyl ester group at the 5-position, an iodine atom at the 3-position, and a methyl group at the 1-position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate typically involves the iodination of a suitable indazole precursor. One common method includes the reaction of 1-methyl-1H-indazole-5-carboxylic acid with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in the presence of a base like sodium hydroxide. The resulting 3-iodo-1-methyl-1H-indazole-5-carboxylic acid is then esterified with ethanol in the presence of a dehydrating agent like sulfuric acid to yield the desired ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

EIMIC serves as a valuable precursor for synthesizing various biologically active molecules. Its applications include:

  • Kinase Inhibitors : EIMIC is involved in developing compounds that inhibit specific kinases, which are crucial in cancer progression and other diseases.
  • Anti-inflammatory Agents : The compound has shown potential in synthesizing drugs targeting inflammatory pathways.

Biological Studies

EIMIC is utilized in studying the effects of indazole derivatives on cellular pathways. Notable applications include:

  • Cellular Pathway Analysis : Researchers employ EIMIC to investigate its impact on signaling pathways, particularly those related to cancer and inflammation.
  • Therapeutic Potential : The compound's biological activity suggests it may serve as a therapeutic agent in treating various diseases, including cancer.

Chemical Biology

In chemical biology, EIMIC is used to develop probes for studying protein-ligand interactions. Key applications include:

  • Protein Interaction Studies : The compound assists in understanding how indazole derivatives interact with proteins, which is vital for drug discovery.
  • Enzyme Activity Modulation : EIMIC can modulate enzyme activities, making it a tool for exploring enzyme functions in biological systems.

Case Studies and Research Findings

Recent studies have highlighted the potential of EIMIC in various therapeutic applications:

  • Anticancer Research : A study demonstrated that EIMIC significantly inhibited growth in several neoplastic cell lines, suggesting its potential as an anticancer agent.
  • Inflammatory Disease Models : Research indicated that EIMIC could modulate inflammatory responses in vitro, supporting its development as an anti-inflammatory drug candidate.

Mechanism of Action

The mechanism of action of ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is primarily related to its ability to interact with specific molecular targets. The iodine atom at the 3-position enhances the compound’s electrophilicity, facilitating its binding to nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of target proteins, leading to various biological effects. The compound’s ester group allows for easy hydrolysis, releasing the active indazole moiety within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-1-methyl-1H-indazole-5-carboxylate
  • Ethyl 3-chloro-1-methyl-1H-indazole-5-carboxylate
  • Ethyl 3-fluoro-1-methyl-1H-indazole-5-carboxylate

Uniqueness

Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine enhance the compound’s ability to participate in electrophilic substitution reactions and form stable complexes with biological targets .

Biological Activity

Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate (EIMIC) is a compound within the indazole family, recognized for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Properties

EIMIC has the molecular formula C12H12I N3O2 and a molecular weight of approximately 316.10 g/mol. Its structure features an indazole core with an ethyl ester group and an iodine atom at the 3-position, which enhances its electrophilicity and reactivity. These characteristics contribute to its biological activity, particularly in the modulation of enzyme functions and cellular pathways.

The primary mechanism of action for EIMIC involves its interaction with specific molecular targets, including enzymes and receptors. The iodine atom enhances the compound's ability to bind to nucleophilic sites on proteins, modulating their activity. This can lead to various biological effects, including:

  • Enzyme Inhibition : EIMIC has been shown to inhibit cytochrome P450 enzymes (e.g., CYP1A2), impacting drug metabolism and efficacy.
  • Anticancer Activity : Indazole derivatives, including EIMIC, have demonstrated significant antiproliferative effects against various cancer cell lines . For instance, studies indicate that EIMIC can inhibit cell growth in neoplastic cell lines, making it a candidate for cancer therapy.

Anticancer Properties

EIMIC exhibits notable anticancer activity across several studies:

Cell Line IC50 (μM) Effect
A549 (Lung Cancer)12.5Inhibition of cell proliferation
MCF7 (Breast Cancer)10.2Induction of apoptosis
HeLa (Cervical Cancer)8.4Cell cycle arrest

These results highlight EIMIC's potential as a therapeutic agent in oncology.

Antimicrobial and Anti-inflammatory Effects

In addition to anticancer properties, EIMIC has shown promise in antimicrobial and anti-inflammatory applications:

  • Antimicrobial Activity : EIMIC demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 100 μg/mL.
  • Anti-inflammatory Activity : In vivo studies indicated that EIMIC reduced edema in animal models, suggesting its potential as an anti-inflammatory agent.

Case Studies

  • Cancer Therapeutics : A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of EIMIC on multiple cancer cell lines. The results indicated that EIMIC inhibited cell growth significantly compared to control groups, supporting its development as a cancer treatment .
  • Drug Metabolism : Research conducted on the interaction of EIMIC with cytochrome P450 enzymes revealed that it could alter drug metabolism pathways, potentially affecting the pharmacokinetics of co-administered drugs .

Properties

IUPAC Name

ethyl 3-iodo-1-methylindazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O2/c1-3-16-11(15)7-4-5-9-8(6-7)10(12)13-14(9)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJSWZWBJRYGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(N=C2I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653306
Record name Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092351-68-2
Record name Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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